1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one
Description
Properties
CAS No. |
827320-84-3 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C15H15NOS/c1-11(17)16-9-8-12-5-2-3-6-13(12)15(16)14-7-4-10-18-14/h2-7,10,15H,8-9H2,1H3 |
InChI Key |
JBQILCDTDJSLTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route involves the condensation of thiophene-2-carbaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Scientific Research Applications
1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The thiophene ring and dihydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound’s structural relatives differ in substituents on the dihydroisoquinoline core and the ethanone moiety. Key examples include:
Pharmacological Properties
- Receptor Selectivity : DETQ and LY3154207 exhibit potent allosteric modulation of dopamine D1 receptors, with LY3154207 showing subtype selectivity (EC₅₀ = 110 nM for D1 vs. >30 µM for D2/D3) . The target compound’s thiophene moiety may confer unique binding kinetics due to sulfur’s electronegativity.
- Metabolism : Thiophene-containing compounds (e.g., canagliflozin in ) undergo glucuronidation, suggesting possible hepatic clearance pathways for the target compound .
Biological Activity
1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one, with the chemical formula C15H15NOS, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15NOS
- Molecular Weight : 273.35 g/mol
- CAS Number : 1049526-46-6
Biological Activity Overview
Research indicates that compounds containing the dihydroisoquinoline structure, such as this compound, exhibit a range of biological activities. These include:
- Anticancer Activity : Studies suggest that this compound may inhibit certain cancer cell lines by targeting specific signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit aldo-keto reductase AKR1C3, which is involved in steroid hormone metabolism. This inhibition could have implications in cancer and hormonal disorders.
The proposed mechanism of action for this compound involves binding to hydrophobic pockets in target proteins, potentially disrupting their normal function. This binding can lead to altered metabolic pathways and cellular responses.
Research Findings
A variety of studies have investigated the biological activity of this compound:
Anticancer Studies
Research has highlighted the potential of this compound as a selective inhibitor in cancer therapy:
- In vitro Studies : Various cancer cell lines have shown reduced viability when treated with this compound, suggesting its role as a cytotoxic agent .
Enzymatic Inhibition
The compound's interaction with AKR1C3 has been characterized:
- Inhibition Assays : The compound demonstrated significant inhibitory activity against AKR1C3 in biochemical assays, indicating its potential use in therapeutic applications targeting steroid hormone-related diseases.
Case Studies and Data Tables
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on breast cancer cell lines; showed a dose-dependent decrease in cell viability. |
| Study 2 | Evaluated the inhibition of AKR1C3; reported an IC50 value indicating effective inhibition at low concentrations. |
| Study 3 | Assessed the compound's effects on metabolic pathways; demonstrated alterations in steroid metabolism profiles. |
Q & A
Q. What are the common synthetic routes for 1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one?
The synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key steps include:
- Reductive amination : Use of LiAlH₄ in THF to reduce intermediates, followed by alkylation with thiophene derivatives (e.g., thiophene-2-carbimidothioate HI in ethanol) .
- Chiral resolution : Separation of enantiomers via SFC (Supercritical Fluid Chromatography) with chiral columns to achieve enantiopure forms .
- Intermediate isolation : Acid-catalyzed cyclization (e.g., SOCl₂ in CHCl₃) to form the dihydroisoquinoline core .
Q. How is the compound characterized structurally?
Advanced analytical techniques are employed:
- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., 11.73° between isoquinoline and phenyl planes), and hydrogen-bonding networks stabilizing crystal packing .
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching C₁₃H₁₃NOS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while ethanol minimizes side reactions in alkylation steps .
- Temperature control : Low temperatures (0–5°C) during LiAlH₄ reductions prevent over-reduction .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in thiophene incorporation .
- By-product mitigation : Use of Na₂SO₄ or MgSO₄ for drying during workup prevents residual water from degrading intermediates .
Q. What challenges arise in synthesizing enantiomerically pure forms, and how are they addressed?
- Chiral contamination : Impurities from racemic mixtures are minimized via SFC separation (e.g., Chiralpak® columns) with isocratic elution .
- Kinetic resolution : Adjusting reaction time and temperature during asymmetric reductions (e.g., using chiral auxiliaries) enhances enantiomeric excess (ee > 95%) .
- Crystallization-induced diastereomerism : Selective crystallization of diastereomeric salts (e.g., tartaric acid derivatives) improves optical purity .
Q. How does the compound interact with biological targets?
- Receptor binding : The thiophene moiety acts as a hydrogen-bond acceptor, interacting with kinase ATP-binding pockets (e.g., EGFR inhibition) .
- Metabolic stability : The dihydroisoquinoline core resists cytochrome P450 oxidation, enhancing in vivo half-life .
- Structure-activity relationship (SAR) : Modifications to the acetyl group (e.g., replacing with trifluoromethyl) alter potency and selectivity in antimicrobial assays .
Q. What computational methods predict the compound’s physicochemical and pharmacological properties?
- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity .
- Molecular docking : Simulate binding modes with targets like PARP-1 or COX-2 using AutoDock Vina .
- ADMET profiling : Tools like SwissADME predict logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability .
Contradictions and Limitations in Existing Data
- Synthetic yields : Reported yields for LiAlH₄ reductions vary (52–78%), possibly due to moisture sensitivity or incomplete substrate solubility .
- Biological activity : Discrepancies in IC₅₀ values for antimicrobial assays (e.g., 2–10 µM) may stem from differences in bacterial strains or assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
